
5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol, also known as TDT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TDT is a thiol-containing triazole compound that has been found to possess potent antifungal, antibacterial, and anticancer activities.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has been found to possess potent antifungal, antibacterial, and anticancer activities. It has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has also been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has been shown to possess potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Wirkmechanismus
The exact mechanism of action of 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol exerts its antifungal and antibacterial activities by inhibiting the biosynthesis of ergosterol and peptidoglycan, respectively. 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol's anticancer activity is believed to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has also been found to possess antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is its broad-spectrum activity against various fungi, bacteria, and cancer cell lines. This makes it a promising candidate for the development of new antifungal, antibacterial, and anticancer drugs. However, 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol's potential toxicity and limited solubility in aqueous solutions may limit its use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol. One direction is to explore its potential as a lead compound for the development of new antifungal, antibacterial, and anticancer drugs. Another direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol and to determine its potential toxicity and side effects.
Synthesemethoden
The synthesis of 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol can be achieved through a multistep process involving the reaction of 2,4-dichlorophenylhydrazine with 2-methylpropanal to form 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole. This intermediate is then treated with thiourea and potassium hydroxide to obtain 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol.
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3S/c1-7(2)6-17-11(15-16-12(17)18)9-4-3-8(13)5-10(9)14/h3-5,7H,6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGWHVJETUSOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2804544.png)
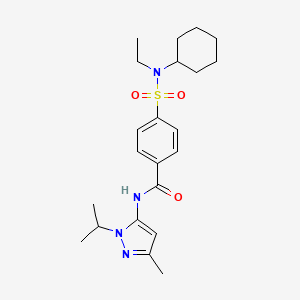


![Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride](/img/structure/B2804549.png)
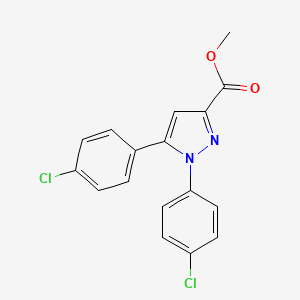
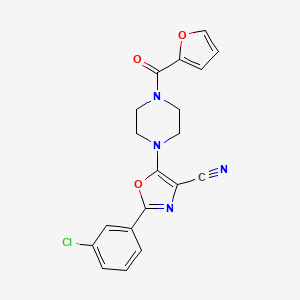
![3-(4-methylbenzyl)-2-((2-methylbenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2804552.png)
![2-(3-((4-Chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2804556.png)
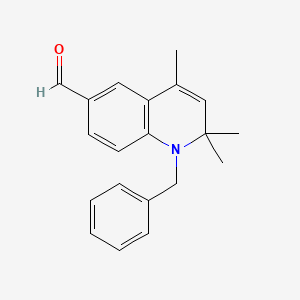
![2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2804558.png)
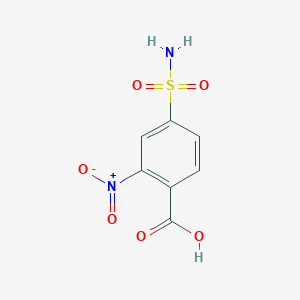
![(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one](/img/structure/B2804563.png)
